z-Lys(Z)-gly-oh
CAS No.: 37941-54-1
Cat. No.: VC21069035
Molecular Formula: C24H29N3O7
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37941-54-1 |
---|---|
Molecular Formula | C24H29N3O7 |
Molecular Weight | 471.5 g/mol |
IUPAC Name | 2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29)/t20-/m0/s1 |
Standard InChI Key | YMHXRKMCTBMGTQ-FQEVSTJZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Z-Lys(Z)-Gly-OH, formally known as Nα,Nε-Dibenzyloxycarbonyl-L-lysylglycine, is a protected dipeptide consisting of L-lysine and glycine residues. The compound features two benzyloxycarbonyl (Z) protecting groups—one on the alpha-amino group of lysine and another on the epsilon-amino group of the lysine side chain. This dual protection strategy enables selective manipulations during peptide synthesis while preventing unwanted side reactions. The molecule's backbone consists of an amide bond connecting the carboxyl group of lysine to the amino group of glycine, forming a characteristic peptide linkage.
The compound is identified by CAS number 37941-54-1 and possesses the molecular formula C24H29N3O7, reflecting its complex structure that incorporates multiple functional groups including carbamates, amides, and a free carboxylic acid terminus. Its systematic IUPAC name is 2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid, which precisely describes its structural configuration and stereochemistry.
Molecular Properties
Z-Lys(Z)-Gly-OH possesses several distinctive physical and chemical properties that influence its behavior in various chemical environments. The following table summarizes the key molecular properties of this compound:
Property | Value |
---|---|
Molecular Formula | C24H29N3O7 |
Molecular Weight | 471.5 g/mol |
CAS Registry Number | 37941-54-1 |
IUPAC Name | 2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid |
Standard InChIKey | YMHXRKMCTBMGTQ-FQEVSTJZSA-N |
Physical State | Solid |
Stereochemistry | Contains (S) stereocenter at the α-carbon of lysine |
The molecular weight of 471.5 g/mol reflects the substantial size of this protected dipeptide, which contributes to its specific solubility profile and chromatographic behavior. The compound's structure incorporates a chiral center at the alpha carbon of the lysine residue, maintaining the (S) configuration characteristic of L-amino acids found in natural proteins.
Synthesis and Preparation
Synthetic Routes
The synthesis of Z-Lys(Z)-Gly-OH typically involves a stepwise approach beginning with appropriately protected amino acid precursors. The standard synthetic route employs the condensation of protected lysine derivatives with glycine or glycine derivatives using peptide coupling methodologies. This process generally follows these steps:
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Protection of both amino groups of L-lysine with benzyloxycarbonyl (Z) groups
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Activation of the carboxyl group of the protected lysine
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Coupling reaction with glycine to form the peptide bond
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Purification of the final protected dipeptide
The coupling reaction between Z-Lys(Z)-OH and glycine commonly utilizes mixed anhydride methods or other peptide coupling techniques to ensure efficient bond formation. These methodologies typically employ activating agents such as carbodiimides (e.g., DCC or EDC) or more modern coupling reagents like HATU or HBTU to facilitate the condensation reaction.
Protection Strategies
The dual protection strategy employed in Z-Lys(Z)-Gly-OH serves a critical function in peptide synthesis. The benzyloxycarbonyl (Z) groups protect the reactive amino functionalities, preventing unwanted side reactions during subsequent synthetic steps. This protection scheme offers several advantages:
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Stability under mild acidic and basic conditions
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Selective removal via catalytic hydrogenation or strong acidic treatments
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Compatibility with various peptide coupling methods
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Differential deprotection possibilities through careful reaction control
These characteristics make Z-Lys(Z)-Gly-OH particularly valuable in synthetic peptide chemistry, where controlling reactivity and ensuring stereochemical integrity are paramount concerns.
Applications in Peptide Chemistry
Role as a Building Block
Z-Lys(Z)-Gly-OH functions primarily as an intermediate in the synthesis of more complex peptides and peptide-derived compounds. Its protected form allows for controlled deprotection and coupling reactions, facilitating the construction of complex peptides with specific sequences and functionalities. The compound serves as a valuable dipeptide building block when lysine-glycine segments are required in target peptides or proteins.
In peptide synthesis workflows, this compound enables:
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Sequential peptide chain extension through selective deprotection
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Incorporation of lysine-glycine motifs in larger peptide structures
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Side-chain modifications through selective deprotection of the ε-amino group
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Development of peptide libraries for structure-activity relationship studies
Enzyme-Catalyzed Synthesis
Research has demonstrated that compounds structurally related to Z-Lys(Z)-Gly-OH, such as Z-Lys(Z)-OH, participate in enzyme-catalyzed peptide bond formation. For instance, in thermolysin-catalyzed peptide synthesis studies, Z-Lys(Z)-OH shows measurable reactivity, although at lower rates compared to some other Z-protected amino acids. This enzymatic approach represents an alternative to chemical coupling methods and highlights the biological relevance of these protected amino acid derivatives.
The following table provides a comparison of relative reaction rates for thermolysin-catalyzed peptide bond synthesis involving various protected amino acids:
Carboxyl Component | Relative Rate |
---|---|
Z-Phe-OH | 100 |
Z-Trp-OH | 126 |
Z-Tyr(Z)-OH | 25 |
Z-Lys(Z)-OH | 18 |
Z-Val-OH | 55 |
These data indicate that while Z-Lys(Z)-OH does participate in enzymatic peptide bond formation, its reaction rate is considerably lower than those of aromatic amino acid derivatives, suggesting specific structural requirements for optimal enzyme-substrate interactions.
Biological and Pharmacological Relevance
Structure-Activity Relationships
Research involving lysine derivatives suggests potential applications in opioid pharmacology and other therapeutic areas. The incorporation of lysine residues into peptide therapeutics can enhance water solubility, improve cell permeability, and facilitate binding to specific receptor sites. The glycine component provides conformational flexibility, potentially enabling the resulting peptides to adopt bioactive conformations.
Analytical Characteristics and Identification
Spectroscopic Properties
The structural features of Z-Lys(Z)-Gly-OH give rise to distinctive spectroscopic characteristics that facilitate its identification and purity assessment. The compound exhibits characteristic absorption patterns in ultraviolet spectroscopy due to the presence of aromatic rings in the benzyloxycarbonyl protecting groups. In nuclear magnetic resonance (NMR) spectroscopy, the compound presents recognizable signal patterns for:
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Aromatic protons from the benzyloxycarbonyl groups
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Methylene protons adjacent to the carbamate linkages
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Alpha protons of the amino acid residues
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Distinctive amide proton signals
Mass spectrometry provides definitive identification of Z-Lys(Z)-Gly-OH, with characteristic fragmentation patterns reflecting the cleavage of carbamate groups and peptide bonds. The molecular ion peak at m/z 471.5 corresponds to the expected molecular weight, confirming its identity.
Chromatographic Behavior
In chromatographic systems, Z-Lys(Z)-Gly-OH demonstrates retention characteristics influenced by:
These properties collectively determine its elution profile in various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), which are commonly employed for its purification and quality assessment.
Related Protected Lysine Derivatives
The chemistry of Z-Lys(Z)-Gly-OH relates closely to other protected lysine derivatives, including Nε-Benzyloxycarbonyl-Nα-Boc-L-lysine (Boc-Lys(Z)-OH). This related compound employs a different protection strategy, utilizing a tert-butyloxycarbonyl (Boc) group on the alpha-amino function while maintaining the Z protection on the epsilon-amino group. This differential protection enables orthogonal deprotection strategies, providing greater synthetic flexibility.
The following table compares the key properties of Z-Lys(Z)-Gly-OH with Boc-Lys(Z)-OH:
Property | Z-Lys(Z)-Gly-OH | Boc-Lys(Z)-OH |
---|---|---|
Molecular Formula | C24H29N3O7 | C19H28N2O6 |
Molecular Weight | 471.5 g/mol | 380.44 g/mol |
CAS Number | 37941-54-1 | 2389-45-9 |
Alpha Protection | Benzyloxycarbonyl (Z) | tert-Butyloxycarbonyl (Boc) |
Epsilon Protection | Benzyloxycarbonyl (Z) | Benzyloxycarbonyl (Z) |
C-terminal Extension | Glycine | None (free acid) |
These structural differences result in distinct chemical behaviors, particularly regarding deprotection conditions and subsequent reactivity profiles in peptide synthesis applications.
Future Research Directions
The continued investigation of Z-Lys(Z)-Gly-OH and related protected amino acid derivatives presents several promising research avenues:
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Development of improved synthetic methodologies for producing Z-Lys(Z)-Gly-OH with higher yields and purity
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Exploration of novel deprotection strategies that offer greater selectivity and milder conditions
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Application in solid-phase peptide synthesis protocols for producing bioactive peptides
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Utilization in enzyme-catalyzed peptide synthesis as an alternative to traditional chemical coupling
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Incorporation into peptide-based drug delivery systems that leverage the lysine side chain for targeting or conjugation
Advances in these areas could enhance the utility of Z-Lys(Z)-Gly-OH in peptide science and expand its applications in biomedical research and pharmaceutical development.
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